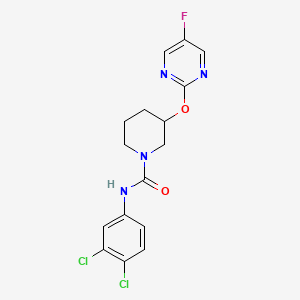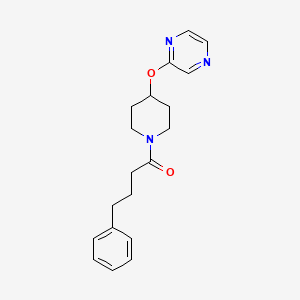
4-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one, also known as P4E1, is a synthetic compound that belongs to the class of phenylpiperidines. It has been studied for its potential applications in the field of medicinal chemistry, particularly as a potential drug candidate for the treatment of various diseases. In
Applications De Recherche Scientifique
Structural and Antimicrobial Studies
- A study by Okasha et al. (2022) investigated the crystal structure and antimicrobial activity of a synthesized pyran derivative, closely related to the compound . This compound exhibited favorable antibacterial and antifungal activities, indicating potential uses in microbial infection treatments (Okasha et al., 2022).
Piperidine Derivatives in Pharmacology
- Vardanyan (2018) described the synthesis and pharmacological properties of derivatives of piperidine, which includes compounds similar to 4-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one. This research sheds light on the diverse applications of such compounds in medicinal chemistry (Vardanyan, 2018).
Analgesic Interaction Studies
- A study by Singh and Vijayan (1977) on phenylbutazone, a compound structurally similar to the one , provided insights into its interactions and crystal structures, which could be relevant for understanding the behavior of 4-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one in biological systems (Singh & Vijayan, 1977).
Synthesis of Piperidine Subunits
- Acharya and Clive (2010) presented a method for synthesizing optically pure piperidines, which are crucial for producing a wide range of amines containing a substituted piperidine subunit. This research is significant for understanding the synthetic pathways of compounds like 4-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one (Acharya & Clive, 2010).
Chitosan Schiff Bases and Heterocyclic Derivatives
- Hamed et al. (2020) synthesized and characterized novel chitosan Schiff bases based on heterocyclic moieties, including pyrazole derivatives. These compounds demonstrated significant antimicrobial activity and could have implications for the development of new pharmaceuticals (Hamed et al., 2020).
Antimycobacterial Activity of N-Arylpiperazines
- Goněc et al. (2017) synthesized novel N-arylpiperazines and evaluated their antimycobacterial activity. The study highlighted the potential use of these compounds, including those related to 4-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one, in treating mycobacterial infections (Goněc et al., 2017).
Aurora Kinase Inhibition
- A study on Aurora kinase inhibitors by ヘンリー,ジェームズ (2006) explored compounds with a similar structure for their potential use in cancer treatment. This research underscores the importance of such compounds in developing new cancer therapies (ヘンリー,ジェームズ, 2006).
Thiazole-Aminopiperidine Hybrid Analogues
- Jeankumar et al. (2013) designed and synthesized novel thiazole-aminopiperidine hybrid analogues as inhibitors of Mycobacterium tuberculosis GyrB. These findings are relevant for understanding the potential antimicrobial applications of compounds structurally similar to 4-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one (Jeankumar et al., 2013).
Propriétés
IUPAC Name |
4-phenyl-1-(4-pyrazin-2-yloxypiperidin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c23-19(8-4-7-16-5-2-1-3-6-16)22-13-9-17(10-14-22)24-18-15-20-11-12-21-18/h1-3,5-6,11-12,15,17H,4,7-10,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUSZNQPZDTJDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



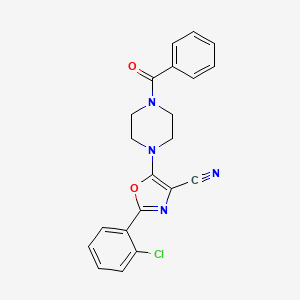

![4-hydrazinyl-N-[2-(hydrazinylcarbonyl)thiophen-3-yl]-N-methylbenzenesulfonamide](/img/structure/B2953303.png)
![4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]-N-(tetrahydro-2-furanylmethyl)benzenecarboxamide](/img/structure/B2953305.png)
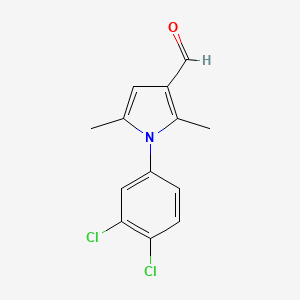
![N-(4-bromophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2953307.png)
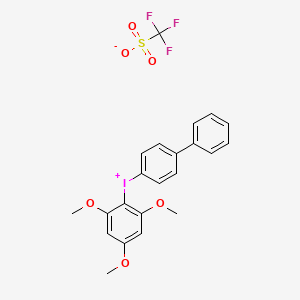
![6-[(2-{[1,1'-Biphenyl]-2-yloxy}acetohydrazido)carbonyl]-2-chloropyridine-3-carboxamide](/img/structure/B2953312.png)
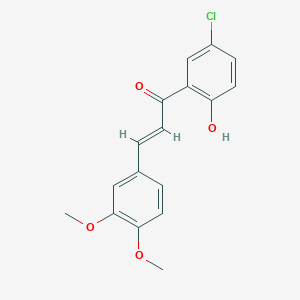
![N-(2,4-difluorobenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2953315.png)
![2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2953316.png)
